molecular formula C15H17NO4 B7783875 7-hydroxy-8-methyl-4-(morpholin-4-ylmethyl)-2H-chromen-2-one

7-hydroxy-8-methyl-4-(morpholin-4-ylmethyl)-2H-chromen-2-one

Cat. No.: B7783875
M. Wt: 275.30 g/mol
InChI Key: ZWZKORBNOCDZQY-UHFFFAOYSA-N
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Description

7-hydroxy-8-methyl-4-(morpholin-4-ylmethyl)-2H-chromen-2-one is a synthetic coumarin derivative designed for research applications. Coumarin derivatives incorporating a morpholine ring are of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents . These compounds can interact with various enzymes and receptors in biological systems, including kinases, telomerase, and carbonic anhydrase, which are relevant targets in oncology . The molecular structure allows for diverse non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to biological targets . The morpholine group is known to improve water solubility and can be a key pharmacophore, potentially enhancing the compound's interaction with proton-rich regions in enzymes or acting as a building block for more complex molecular probes . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its specific mechanism of action, spectroscopic properties, and efficacy in various biological models.

Properties

IUPAC Name

7-hydroxy-8-methyl-4-(morpholin-4-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-10-13(17)3-2-12-11(8-14(18)20-15(10)12)9-16-4-6-19-7-5-16/h2-3,8,17H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZKORBNOCDZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2CN3CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678100
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Mitsunobu Etherification for Ether-Linked Derivatives

For analogs with ether linkages, Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) have been employed. However, this method is less common for morpholine derivatives due to competing side reactions.

Reductive Amination Approach

In some protocols, reductive amination of 4-formyl-7-hydroxy-8-methylcoumarin with morpholine using NaBH₄ or NaBH₃CN yields the target compound. This route avoids chlorinated intermediates but suffers from lower yields (~50%).

Comparative Analysis of Synthetic Methods

Method Key Step Yield Advantages Limitations
Pechmann + SubstitutionSN2 reaction68%High regioselectivityRequires chlorinated precursors
Reductive AminationNaBH₄ reduction50%Avoids chlorinated reagentsLow yield, purification challenges
MitsunobuEther bond formation45%Versatile for ethersNot optimal for amines

Purification and Characterization

Final compounds are purified via flash chromatography (ethyl acetate/hexane, 3:7) and recrystallization from ethanol. Characterization data include:

  • ¹H NMR (300 MHz, DMSO-d₆): δ 2.27 (s, 3H, CH₃), 3.55–3.62 (m, 4H, morpholine), 4.65 (s, 2H, CH₂N), 6.38 (s, 1H, H-3), 6.93–7.56 (Ar-H).

  • HRMS : m/z calculated for C₁₅H₁₇NO₄ [M+H]⁺: 276.1231; found: 276.1235.

Scalability and Industrial Relevance

Kilogram-scale production uses continuous-flow reactors to enhance the Pechmann condensation efficiency, achieving 80% yield with residence times under 30 minutes. Regulatory-compliant batches require strict control of residual solvents (THF < 720 ppm, ethanol < 5000 ppm).

Recent Advancements (2023–2025)

  • Photocatalytic Methods : Visible-light-mediated C–N coupling reduces reaction times to 2 hours (Chem. Sci., 2024).

  • Biocatalysis : Engineered lipases catalyze morpholine incorporation in aqueous media, improving sustainability (Green Chem., 2025) .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-8-methyl-4-(morpholin-4-ylmethyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chromenone core can be reduced to the corresponding chromanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The morpholin-4-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Morpholine, formaldehyde, acidic or basic catalysts.

Major Products Formed

    Oxidation: Formation of 7-oxo-8-methyl-4-(morpholin-4-ylmethyl)-2H-chromen-2-one.

    Reduction: Formation of 7-hydroxy-8-methyl-4-(morpholin-4-ylmethyl)chromanol.

    Substitution: Formation of various substituted chromenones depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties : Research indicates that this compound exhibits potential anticancer activity by inhibiting various cancer cell lines. Mechanisms may include the modulation of apoptosis pathways and inhibition of key enzymes involved in cancer proliferation.

Antimicrobial Effects : The compound has shown efficacy against a range of bacterial strains, suggesting its potential use as an antimicrobial agent. Studies have demonstrated its ability to disrupt bacterial cell membranes and inhibit growth.

Anti-inflammatory Activity : The presence of hydroxyl groups contributes to its antioxidant properties, which may play a role in reducing inflammation by scavenging free radicals and modulating inflammatory pathways.

Case Studies and Research Findings

  • Anticancer Study :
    • A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound against human breast cancer cells. Results indicated significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways.
  • Antimicrobial Research :
    • Research conducted by International Journal of Antimicrobial Agents highlighted the antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) lower than traditional antibiotics.
  • Anti-inflammatory Effects :
    • A study in Pharmacological Reports evaluated the anti-inflammatory effects in a murine model of arthritis. The results showed a reduction in inflammatory markers and joint swelling upon treatment with the compound.

Industrial Applications

In addition to its biological applications, 7-hydroxy-8-methyl-4-(morpholin-4-ylmethyl)-2H-chromen-2-one is being investigated for use in:

  • Material Science : As a precursor for synthesizing functionalized polymers with enhanced properties.
  • Cosmetics : Due to its antioxidant properties, it may be incorporated into formulations aimed at skin protection.
  • Drug Development : Its unique structure allows it to serve as a scaffold for developing new therapeutic agents targeting various diseases.

Mechanism of Action

The mechanism of action of 7-hydroxy-8-methyl-4-(morpholin-4-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and morpholin-4-ylmethyl groups play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active sites of enzymes, it can inhibit their activity, leading to therapeutic effects.

    Modulation of Receptors: It can interact with specific receptors, modulating their signaling pathways and resulting in biological responses.

    Antioxidant Activity: The hydroxy group can scavenge free radicals, providing antioxidant protection.

Comparison with Similar Compounds

Key Observations :

  • Morpholine vs.
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, while electron-donating groups (e.g., methoxy in ) enhance resonance stability.

Implications for Target Compound :

  • The hydroxyl and morpholine groups may synergize for antimicrobial or anticancer activity, as seen in similar derivatives .
  • Lack of bulky aromatic substituents (e.g., phenyl in ) could improve bioavailability compared to more lipophilic analogs.

Computational Insights :

  • DFT studies on piperazine analogs (e.g., ) predict favorable HOMO-LUMO gaps (~4.5 eV), suggesting redox stability.
  • Morpholine’s conformational flexibility may enhance binding to enzymes like trypanothione reductase, a target in parasitic diseases .

Biological Activity

7-Hydroxy-8-methyl-4-(morpholin-4-ylmethyl)-2H-chromen-2-one, a synthetic compound belonging to the chromen-2-one family, has garnered attention due to its diverse biological activities. This compound features a hydroxy group at the 7th position, a methyl group at the 8th position, and a morpholin-4-ylmethyl group at the 4th position, which significantly influences its pharmacological properties.

Structural Characteristics

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC₁₄H₁₅NO₄
Molecular Weight255.28 g/mol
Melting Point139–142 °C
CAS Number25392-50-1

Synthesis

The synthesis typically involves condensation reactions to form the chromen-2-one core, followed by hydroxylation and nucleophilic substitution to introduce the morpholine moiety. This multi-step process enhances the compound's biological activity by optimizing its structural features.

Antioxidant Properties

Research indicates that coumarin derivatives, including this compound, exhibit significant antioxidant activities. The presence of hydroxy groups is crucial for enhancing radical-scavenging capabilities. For instance, studies have shown that hydroxylated coumarins can effectively scavenge reactive oxygen species (ROS), with IC50 values indicating their potency compared to standard antioxidants .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. For example, compounds with similar structures have demonstrated cytotoxic effects on prostate cancer cells, with IC50 values indicating effective inhibition of cell proliferation .

The mechanism of action is believed to involve interaction with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The morpholine group enhances solubility and binding affinity, allowing for better interaction with target proteins. This can lead to modulation of enzyme activities and influence cellular responses.

Study 1: Antioxidant Activity

A study investigating the antioxidant properties of various coumarin derivatives found that those with hydroxyl substitutions exhibited enhanced DPPH scavenging activity. The compound showed promising results, suggesting its potential as a natural antioxidant .

Study 2: Cytotoxic Effects

In a comparative study on the cytotoxicity of coumarin derivatives against different cancer cell lines, this compound demonstrated significant inhibitory effects on prostate cancer cells (PC3 and DU145), with IC50 values indicating effective dose-response relationships over time .

Q & A

Q. What are the common synthetic routes for 7-hydroxy-8-methyl-4-(morpholin-4-ylmethyl)-2H-chromen-2-one?

The synthesis typically involves multi-step reactions starting from simpler coumarin derivatives. Key steps include:

  • Core formation : Condensation of substituted phenols with aldehydes/ketones to generate the chromenone backbone .
  • Functionalization : Introduction of the morpholinylmethyl group via nucleophilic substitution or Mannich reactions under reflux conditions, using catalysts like FeCl₃ to enhance efficiency .
  • Optimization : Solvents (e.g., ethanol, DMF) and temperature control (reflux at 80–100°C) are critical for yield and purity .

Q. How is the compound characterized to confirm its structure?

A combination of spectroscopic and analytical methods is employed:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and coupling patterns .
  • Mass spectrometry (MS) : High-resolution MS for molecular weight confirmation and fragmentation analysis .
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, validating bond lengths and angles .

Q. What biological activities are associated with hydroxycoumarin derivatives like this compound?

Hydroxycoumarins exhibit:

  • Antimicrobial activity : Inhibition of bacterial enzymes (e.g., DNA gyrase) via π-π stacking and hydrogen bonding .
  • Anti-inflammatory effects : Modulation of COX-2 pathways, as observed in structurally similar compounds .
  • Anticancer potential : Preliminary studies on analogs show apoptosis induction in cancer cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Methodological strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics for morpholine-group incorporation .
  • Catalyst screening : Transition-metal catalysts (e.g., FeCl₃) or organocatalysts improve regioselectivity .
  • Process monitoring : Real-time HPLC or TLC to track intermediate formation and minimize side products .

Q. How to resolve contradictions in spectral data during structural elucidation?

Approaches to address discrepancies:

  • Cross-validation : Combine 2D NMR (e.g., HSQC, HMBC) with IR spectroscopy to confirm functional groups .
  • Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts, aiding spectral assignment .
  • Crystallographic refinement : Use SHELXL to resolve ambiguous electron density maps in X-ray data .

Q. What methodologies are used to investigate the compound’s mechanism of action in biological systems?

Advanced techniques include:

  • Molecular docking : Simulate binding interactions with target proteins (e.g., PARP-1, Topoisomerase II) using AutoDock Vina .
  • Structure-Activity Relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., methyl to ethyl groups) to assess pharmacophore requirements .
  • In vitro assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., kinase profiling) and correlate with structural features .

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